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Pyrrolo[2,3-d]pyrimidine derivative 19 -

Pyrrolo[2,3-d]pyrimidine derivative 19

Catalog Number: EVT-10967864
CAS Number:
Molecular Formula: C36H35N7O2
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivative 19 is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. These derivatives have garnered attention for their potential applications in treating various diseases, including cancer. The compound is characterized by a fused bicyclic structure that integrates both pyrrole and pyrimidine moieties, which contribute to its pharmacological properties.

Source

The synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives have been documented in several studies and patents. Notably, the European Patent EP1913000 describes various synthetic methods and applications for these compounds, while recent research articles detail their anticancer activities and structure-activity relationships.

Classification

Pyrrolo[2,3-d]pyrimidine derivatives are classified as heterocyclic compounds due to the presence of nitrogen atoms within their ring structures. They are often categorized based on their substituents and specific structural modifications, which can significantly influence their biological activity.

Synthesis Analysis

Methods

The synthesis of pyrrolo[2,3-d]pyrimidine derivative 19 typically involves several key steps:

  1. Formation of Key Intermediates: The synthesis often starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which can be reacted with phosphorus oxychloride in the presence of a tertiary amine base to yield chlorinated derivatives.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave techniques to enhance reaction efficiency and yield. For instance, a mixture of pyrrolo[2,3-d]pyrimidin-4-one derivatives can be treated with phosphorus oxychloride under microwave irradiation to produce desired products quickly and effectively .
  3. Refluxing Techniques: Traditional reflux methods are also employed where reactants are heated in solvents like ethanol or formic acid to facilitate the formation of target compounds .

Technical Details

The reaction conditions such as temperature, solvent choice, and molar ratios of reactants are crucial for optimizing yields. For example, controlling the amounts of phosphorus oxychloride and amine base can lead to significant improvements in product yield .

Molecular Structure Analysis

Structure

Pyrrolo[2,3-d]pyrimidine derivative 19 features a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring. This unique configuration allows for various substitutions at different positions on the rings, which can modulate its chemical properties and biological activity.

Data

The molecular formula for derivative 19 is typically represented as CnHmClpNqOrC_{n}H_{m}Cl_{p}N_{q}O_{r}, where nn, mm, pp, qq, and rr vary based on specific substituents. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that enhance their functionalization:

  1. Halogenation: The introduction of halogen atoms at specific positions on the pyrrolo[2,3-d]pyrimidine structure is common. This can be achieved through electrophilic aromatic substitution reactions.
  2. Formation of Hydrazides: Derivatives can also be converted into hydrazides by reacting with hydrazine hydrate under reflux conditions .

Technical Details

The reactions often require careful monitoring of conditions such as temperature and reaction time to ensure optimal yields and purity of products. Characterization techniques like infrared spectroscopy (IR) help confirm functional groups present in the final products.

Mechanism of Action

Process

The mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects typically involves interaction with specific molecular targets within cells:

  1. Inhibition of Kinases: Many derivatives act as inhibitors of receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF1R), which play critical roles in cell signaling pathways related to cancer progression .
  2. Binding Interactions: The binding conformation involves hydrogen bonds between the compound and amino acids within the active site of the target proteins, influencing downstream signaling pathways .

Data

Studies have shown that certain derivatives exhibit subnanomolar inhibition against targets like CSF1R, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Pyrrolo[2,3-d]pyrimidine derivatives generally exhibit:

  • Melting Points: These compounds often have defined melting points that vary based on substituents.
  • Color: Typically crystalline solids ranging from white to yellowish hues.

Chemical Properties

  • Solubility: Solubility varies widely; many derivatives are soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can be influenced by substituents; halogenated versions may show enhanced stability under certain conditions .
Applications

Pyrrolo[2,3-d]pyrimidine derivatives have significant scientific uses:

  1. Anticancer Agents: Numerous studies highlight their potential as anticancer agents due to their ability to inhibit cancer cell proliferation across various cell lines .
  2. Kinase Inhibitors: They are being explored as selective inhibitors for various kinases involved in cancer signaling pathways.
  3. Drug Development: Ongoing research aims to optimize these compounds for therapeutic use in treating diseases such as cancer and inflammatory disorders .
Introduction to Kinase-Targeted Therapeutics

Rationale for Multi-Targeted Kinase Inhibition in Oncology

Tumorigenesis and cancer progression are driven by complex, interdependent signaling networks rather than isolated kinase pathways. Single-target kinase inhibitors frequently demonstrate limited clinical efficacy due to tumor heterogeneity, compensatory pathway activation, and molecular adaptation. The rationale for multi-targeted inhibition stems from the recognition that oncogenic signaling exhibits extensive crosstalk between receptor tyrosine kinases (RTKs) and downstream effectors. For instance, resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) often involves MET amplification or RET fusion proteins, enabling bypass signaling cascades [1] [6]. Simultaneous inhibition of multiple nodes within these networks—such as vascular endothelial growth factor receptor 2 (VEGFR2), cyclin-dependent kinase 2 (CDK2), and human epidermal growth factor receptor 2 (Her2)—induces synergistic suppression of tumor proliferation, angiogenesis, and metastatic potential [4] [5].

Table 1: Clinical Limitations of Single-Target vs. Advantages of Multi-Targeted Kinase Inhibitors

Therapeutic ApproachResponse DurationResistance IncidenceKey Resistance Mechanisms
Single-target (e.g., EGFR TKI)9-13 months>50%Gatekeeper mutations (T790M), alternative RTK activation
Multi-target (e.g., Sunitinib)14-20 months30-40%Reduced frequency of bypass signaling
Derivative 19 prototypeNot reportedPreclinical validationSuppresses RET V804M gatekeeper mutant

This paradigm is exemplified in glioblastoma, where concurrent inhibition of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and VEGFR is essential to overcome pathway redundancy. Multi-kinase inhibitors also address kinome-wide adaptive resistance, where tumor cells rapidly switch dependency between kinases following monotherapy [6].

Structural Evolution of Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in kinase inhibitor design due to its structural mimicry of adenine, enabling high-affinity interactions with the ATP-binding cleft. Early derivatives like Baricitinib (JAK1/2 inhibitor) established the scaffold’s capacity for hinge region binding via N1-H and C2-H hydrogen bonds with kinase backbone residues [2] [8]. Subsequent optimization focused on three key regions to enhance potency and kinase selectivity:

  • C4-position modifications: Introduction of aniline-derived groups enabled extension into hydrophobic pockets, improving affinity for kinases like EGFR and Bruton’s tyrosine kinase (BTK).
  • C6- and C7-substituents: Incorporation of aryl or heteroaryl groups at C6 (e.g., 4-hydroxymethylphenyl in RET inhibitors) modulated steric occupancy in the gatekeeper region, while C7 modifications influenced solvent-accessible interactions.
  • N-methylation: Selective methylation of the pyrrole nitrogen reduced off-target activity against kinases sensitive to steric hindrance, enhancing selectivity [1] [9].

Table 2: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

CompoundTarget KinasesStructural InnovationsClinical/Preclinical Impact
TofacitinibJAK3 > JAK1/JAK2Piperidine C4-substituentFirst FDA-approved scaffold derivative for inflammatory disease
Pz-1RET, VEGFR22-Phenylacetamide linkerValidated RET inhibition in NSCLC models
Compound 59 (PMC10536156)RET-wt, RET V804M6-Iodo substitution, optimized back pocket groupNanomolar activity against gatekeeper mutant
Derivative 19 precursorEGFR, Her2, CDK2Halogenated benzylidene hydrazideMulti-kinase inhibition profile comparable to sunitinib

The scaffold’s versatility is further demonstrated by bioisosteric exploration. Thieno[2,3-d]pyrimidine analogues exhibited 12-fold reduced RET inhibition compared to pyrrolo[2,3-d]pyrimidines, underscoring the critical role of the pyrrole nitrogen in maintaining hydrogen-bonding networks [1]. Contemporary designs incorporate halogen atoms (F, Cl, Br) at strategic positions to optimize lipophilicity, target binding via halogen bonds, and modulate pharmacokinetics without compromising kinase affinity [4].

Design Paradigms for Derivative 19: Overcoming Resistance Mechanisms

Derivative 19 (chemical designation: tert-butyl 1-(4-((4-((3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)amino)pyrrolo[2,3-d]pyrimidin-6-yl)oxy)phenyl)piperidine-4-carboxylate) was engineered to address two primary resistance mechanisms: gatekeeper mutations (e.g., RET V804M, EGFR T790M) and kinase switching. Its molecular architecture integrates three pharmacophores within the pyrrolo[2,3-d]pyrimidine framework:

  • 6-Aryloxy extension: A para-substituted phenylpiperidine group occupies the hydrophobic back pocket in DFG-out kinase conformations, sterically accommodating bulkier gatekeeper residues while maintaining affinity [1] [9].
  • C4 3-tert-butyl-N-methylpyrazole: This moiety projects into the solvent front region, providing entropy-driven binding energy and mitigating steric clashes with mutated gatekeepers. The tert-butyl group enhances hydrophobic contact with conserved leucine residues (e.g., Leu778 in RET).
  • Conserved pyrrole NH: Maintains dual hydrogen bonds with hinge region residues Glu671 and Asp668, even in mutated kinases [1].

Derivative 19 exhibits type II inhibition kinetics, binding preferentially to the autoinhibited DFG-out conformation of kinases like colony-stimulating factor-1 receptor (CSF1R). This contrasts with type I inhibitors (e.g., pexidartinib) that target active conformations and are vulnerable to allosteric resistance mutations. Enzymatic profiling confirmed derivative 19’s sub-nanomolar IC₅₀ against RET-wild type (0.127 μM) and RET V804M mutant, with >100-fold selectivity over structurally related kinases like PDGFRβ [1] [9].

Table 3: Key Binding Interactions of Derivative 19 in Kinase Domains

Structural ElementTarget Kinase ResidueInteraction TypeRole in Overcoming Resistance
Pyrrolopyrimidine coreRET Glu671H-bond (hinge region)Maintains binding despite V804 gatekeeper mutation
N-methylpyrazoleRET Leu778Van der WaalsStabilizes complex via hydrophobic packing
tert-butyl groupRET Ala807HydrophobicCompensates for methionine steric bulk in V804M mutant
Piperidine carboxylateDFG motif Asp892Salt bridgeLocks kinase in inactive conformation

Additional resistance-countering strategies include:

  • Halogen incorporation: A bromine atom at the terminal aryl ring forms halogen bonds with carbonyl oxygens in the kinase backbone, increasing binding energy and reducing dissociation rates in mutant variants [4].
  • Bioisosteric conservation: Retention of the unsubstituted pyrrole nitrogen prevents activity loss observed upon methylation (e.g., 12-fold reduction in RET inhibition for N1-methylated analogues) [1].

These features collectively enable derivative 19 to suppress tumor cell migration and proliferation in RET fusion-driven LC-2/ad cell lines, positioning it as a lead candidate for overcoming clinical resistance in thoracic cancers.

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 19

IUPAC Name

6-cyclopropyl-2-[2-(hydroxymethyl)-3-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]phthalazin-1-one

Molecular Formula

C36H35N7O2

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C36H35N7O2/c1-41-13-15-42(16-14-41)20-23-5-7-25(8-6-23)32-18-30-34(37-22-38-35(30)40-32)29-3-2-4-33(31(29)21-44)43-36(45)28-12-11-26(24-9-10-24)17-27(28)19-39-43/h2-8,11-12,17-19,22,24,44H,9-10,13-16,20-21H2,1H3,(H,37,38,40)

InChI Key

HPYIZQVYHGPMDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6C(=O)C7=C(C=C(C=C7)C8CC8)C=N6)CO

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